1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Description
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid (CAS: 1393477-51-4) is a benzoxaborole derivative characterized by a fused bicyclic structure containing a boronic acid moiety. Its molecular formula is C₁₀H₁₁BO₄ with a molecular weight of 191.98 g/mol . The compound features a carboxylic acid group at the 6-position and two methyl groups at the 3-position of the oxaborole ring, enhancing its steric and electronic properties. This compound is primarily utilized in medicinal chemistry for antimicrobial and antifungal applications, with structural modifications enabling tailored biological activity .
Properties
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c1-10(2)7-4-3-6(9(12)13)5-8(7)11(14)15-10/h3-5,14H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNSQKHTBNMARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)C(=O)O)C(O1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Benzoxaborole Compounds
The synthesis of benzoxaborole structures typically follows several established routes that can be adapted for the preparation of 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid. These general approaches provide the foundation for more specific synthetic routes to our target compound.
Formation of the Benzoxaborole Ring System
The fundamental benzoxaborole structure is commonly constructed through cyclization of 2-hydroxymethylphenylboronic acids. This approach involves the intramolecular condensation between a hydroxymethyl group and a boronic acid functionality to form the five-membered oxaborole ring. For appropriately substituted variants, this methodology can be adapted to incorporate the 3,3-dimethyl pattern and carboxylic acid functionality required in our target compound.
The synthesis often begins with a suitable ortho-substituted benzene derivative that contains both the boronic acid functionality and a proximal hydroxymethyl group. The cyclization occurs spontaneously under mild conditions, driven by the thermodynamic stability of the resulting five-membered ring system.
Incorporation of Substituents
Several strategies exist for incorporating the necessary substituents (3,3-dimethyl and 6-carboxylic acid) into the benzoxaborole scaffold:
- Pre-functionalization: Starting materials are prepared with the required substituents before cyclization to form the benzoxaborole ring.
- Post-functionalization: The basic benzoxaborole structure is synthesized first, followed by introduction of the dimethyl groups and carboxylic acid functionality.
- Combined approach: Some substituents are incorporated before cyclization, while others are introduced afterward.
For 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid, the pre-functionalization approach is typically more efficient, as it allows for better control of regioselectivity in the incorporation of both the dimethyl groups and the carboxylic acid functionality.
Specific Synthesis Routes for 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid
Route A: Nitrile Precursor Approach
One of the most efficient routes to synthesizing the target compound involves the initial preparation of the corresponding nitrile precursor, 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carbonitrile, followed by hydrolysis to the carboxylic acid.
Synthesis of Nitrile Precursor
The synthesis begins with 3-bromo-4-(hydroxymethyl)benzonitrile, which is treated with triisopropyl borate under nitrogen atmosphere at low temperature. This is followed by the addition of n-butyllithium to facilitate lithium-halogen exchange and subsequent borylation.
The reaction sequence is as follows:
- Dissolve 3-bromo-4-(hydroxymethyl)benzonitrile in anhydrous tetrahydrofuran under nitrogen atmosphere
- Cool the mixture to -77°C
- Add triisopropyl borate and stir for 20 minutes
- Add n-butyllithium dropwise in portions while maintaining the low temperature
- Allow the mixture to warm to room temperature and stir for 16 hours
- Quench with 1M hydrochloric acid and extract with ethyl acetate
- Wash the combined organic layer with brine, dry over sodium sulfate, and concentrate
The reaction yields 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carbonitrile as an intermediate, which can be further modified to incorporate the dimethyl groups at the 3-position using appropriate alkylation techniques.
Hydrolysis of Nitrile to Carboxylic Acid
The nitrile group is then hydrolyzed to the carboxylic acid through either acidic or basic conditions:
For acidic hydrolysis:
- Combine the nitrile precursor with methanesulfonic acid
- Heat the mixture at 90°C for 16 hours under nitrogen atmosphere
- Neutralize with sodium hydroxide solution
- Purify through appropriate techniques such as reverse-phase chromatography
For basic hydrolysis:
Route B: Aldehyde Oxidation Approach
Another viable route involves the oxidation of the corresponding aldehyde precursor, 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carbaldehyde, to the carboxylic acid.
Preparation of Aldehyde Precursor
The aldehyde precursor can be synthesized through various methods, including:
- Reduction of the corresponding ester to aldehyde using diisobutylaluminum hydride (DIBAL-H)
- Direct formylation of the benzoxaborole ring system through methodologies such as Vilsmeier-Haack reaction
- Introduction of the aldehyde functionality prior to cyclization of the benzoxaborole ring
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to carboxylic acid can be accomplished through several oxidation methodologies:
Oxygen oxidation:
- Dissolve the aldehyde precursor in aqueous sodium hydroxide solution
- Add a platinum or palladium catalyst (typically on activated charcoal support)
- Introduce oxygen or air at atmospheric pressure
- Heat the mixture to 80°C and monitor oxygen uptake
- Continue the reaction until oxygen uptake ceases
- Acidify the solution and extract the product
Permanganate oxidation:
- Treat the aldehyde with potassium permanganate in basic aqueous solution
- Stir at room temperature or slightly elevated temperature
- Upon completion, acidify the mixture and filter off manganese dioxide
- Extract the product with an organic solvent
Jones oxidation:
Route C: Direct Carboxylation Approach
Optimization of Reaction Conditions
The efficiency and yield of the synthesis of 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid can be significantly improved through careful optimization of reaction conditions.
Temperature Effects
Temperature plays a crucial role in the synthesis of benzoxaborole compounds:
- For lithiation reactions (Route A), low temperatures (-70 to -80°C) are essential to ensure selectivity and prevent side reactions.
- For oxidation reactions (Route B), moderate temperatures (80-90°C) typically provide the best balance between reaction rate and selectivity.
- For carboxylation reactions (Route C), the temperature requirements vary depending on the specific methodology, ranging from -78°C for lithiation-carboxylation to room temperature or elevated temperatures for palladium-catalyzed processes.
Catalyst Selection and Loading
For oxidation and carbonylation reactions, catalyst selection and loading significantly impact the reaction outcome:
- Platinum and palladium catalysts on activated charcoal support (typically 5% by weight) are effective for oxygen oxidation of aldehydes.
- The presence of promoters such as bismuth nitrate (approximately 0.15 mol% relative to the substrate) can significantly enhance catalyst activity.
- For palladium-catalyzed carbonylation, catalyst systems such as palladium acetate with triphenylphosphine or other phosphine ligands typically provide good results at loadings of 2-5 mol%.
Solvent Effects
The choice of solvent affects both reactivity and product isolation:
- Anhydrous tetrahydrofuran is preferred for lithiation reactions due to its compatibility with organolithium reagents and ability to maintain reactivity at low temperatures.
- Aqueous alkaline solutions are typically used for oxygen oxidation of aldehydes, providing good solubility for both the substrate and the resulting carboxylate salt.
- For carbonylation reactions, aprotic solvents such as N,N-dimethylformamide, dioxane, or tetrahydrofuran are commonly employed.
Reaction Time Optimization
Reaction time optimization is crucial for maximizing yield while minimizing side reactions:
- Lithiation reactions typically require careful timing, with lithium-halogen exchange occurring rapidly (minutes) at low temperature, while subsequent borylation and cyclization may require longer periods (hours).
- Oxidation reactions should be monitored by oxygen uptake or analytical techniques such as thin-layer chromatography or high-performance liquid chromatography to determine the optimal endpoint.
- Carbonylation reactions typically require 2-24 hours depending on catalyst, temperature, and carbon monoxide pressure.
Purification and Characterization
Purification Methodologies
Several purification methods are applicable to 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid:
Recrystallization
The carboxylic acid can often be purified through recrystallization from appropriate solvent systems:
Chromatography
For high-purity requirements, chromatographic methods may be employed:
- Silica gel column chromatography using ethyl acetate/hexane or methanol/dichloromethane gradients
- Reverse-phase chromatography with acetonitrile/water mixtures containing 0.1% formic acid
Acid-Base Extraction
The carboxylic acid functionality allows for purification through acid-base extraction:
Analytical Characterization
The identity and purity of 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid can be confirmed through various analytical techniques:
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR provide structural confirmation
- Infrared Spectroscopy: Reveals characteristic carboxylic acid (C=O stretch at ~1700 cm⁻¹) and B-O-H functionalities
- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula
Chromatographic Analysis
- High-Performance Liquid Chromatography (HPLC): Determines purity percentages
- Gas Chromatography (GC): May be used for volatile derivatives
- Thin-Layer Chromatography (TLC): Provides a quick method for reaction monitoring
Physical Property Determination
Scale-up Considerations and Industrial Production
Challenges in Scale-up
Scaling up the synthesis of 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid presents several challenges:
- Temperature Control: Maintaining uniform low temperatures for lithiation reactions or controlled temperatures for oxidations becomes more difficult at larger scales
- Mixing Efficiency: Ensuring adequate mixing for heterogeneous catalysis or reactions with multiple phases
- Safety Considerations: The use of pyrophoric reagents such as n-butyllithium or toxic gases such as carbon monoxide requires special safety measures at scale
- Purification Efficiency: Chromatographic methods may become impractical, necessitating alternative purification strategies
Industrial Approaches
For industrial production, the following adaptations are typically made:
Continuous Flow Processing
Continuous flow chemistry offers several advantages for the synthesis of benzoxaborole derivatives:
- Better temperature control
- Enhanced mixing efficiency
- Safer handling of hazardous reagents
- Improved scalability
Catalyst Recycling
For routes utilizing precious metal catalysts, recycling strategies can significantly reduce costs:
- Fixed-bed catalyst arrangements where reactants flow through a stationary catalyst
- Catalyst recovery through filtration and reuse in subsequent batches
Alternative Purification Methods
Industrial scale production typically employs more economical purification methods:
Yield and Purity Considerations
The yield and purity of 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid at industrial scale depend on several factors:
- Route Selection: The aldehyde oxidation route (Route B) often provides the best combination of yield, purity, and scalability
- Process Optimization: Careful optimization of each step is essential to maintain high yields during scale-up
- Quality Control: Implementing rigorous analytical testing throughout the process ensures consistent purity
Table 2: Industrial Scale Production Parameters for 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Typical batch size | 10-100 kg | 10-1000 kg/day |
| Overall yield | 55-70% | 65-80% |
| Purity | 95-98% | 97-99% |
| Catalyst loading | 1-5 mol% | 0.5-2 mol% |
| Solvent usage | 10-15 L/kg product | 5-10 L/kg product |
| Energy requirements | Moderate to high | Lower per kg of product |
| Waste generation | Moderate | Reduced |
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
a) 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid (CAS: 1221343-14-1)
- Molecular Formula : C₈H₇BO₄
- Molecular Weight : 177.95 g/mol
- Key Differences : Lacks the 3,3-dimethyl substitution, reducing steric hindrance and altering reactivity.
- Applications : Used as a precursor for synthesizing antimicrobial agents (e.g., AmB derivatives) via amidation or reductive amination .
- Synthesis: Prepared via HCl-mediated hydrolysis of intermediates, yielding ~99% purity after methanol recrystallization .
b) 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde (CAS: 1437051-71-2)
- Molecular Formula : C₁₀H₁₁BO₃
- Molecular Weight : 190.00 g/mol
- Key Differences : Replaces the carboxylic acid with an aldehyde group, enabling nucleophilic addition reactions.
- Applications : Critical intermediate in synthesizing 3′-N-substituted amphotericin B (AmB) derivatives for antifungal studies .
- Synthesis : Generated via oxidation of the corresponding alcohol or direct formylation .
Functional Analogues with Modified Substituents
a) 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic Acid (CAS: 1268335-33-6)
b) N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)pyrazolecarboxamides
- Example : Compound 20 (CAS: N/A)
- Molecular Formula : C₁₆H₁₄BN₃O₃
- Key Features : Pyrazole ring introduces additional hydrogen-bonding capacity.
- Biological Activity: Demonstrated in vivo efficacy against Leishmania donovani (IC₅₀: 0.8 μM) in preclinical studies .
Comparative Analysis of Key Properties
Biological Activity
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid (CAS No. 1393477-51-4) is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antiparasitic therapies. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the molecular formula C10H11BO4 and a molecular weight of 195.00 g/mol. Its structure features a benzoxaborole ring system, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11BO4 |
| Molecular Weight | 195.00 g/mol |
| CAS Number | 1393477-51-4 |
| Purity | >95% (HPLC) |
| Physical Form | Solid |
| Storage Conditions | Inert atmosphere, Room Temperature |
Antifungal Activity
The compound has shown promising antifungal properties. A study evaluated its efficacy against various fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentrations (MICs) for these strains were reported to be comparable to those of established antifungal agents like amphotericin B (AmB). Notably, derivatives of this compound demonstrated differential toxicity against human cells while maintaining antifungal potency.
In a comparative analysis:
| Compound | MIC (μg/ml) against C. albicans | MIC (μg/ml) against A. niger |
|---|---|---|
| 1-Hydroxy-3,3-dimethyl... | 0.5 - 2 | ~0.5 |
| Amphotericin B | ~0.25 - 2 | ~0.5 |
The dual-modified derivatives exhibited enhanced antifungal activity while minimizing cytotoxic effects on human cells .
Antiparasitic Activity
In addition to antifungal properties, the compound has been investigated for its antiparasitic potential. Research indicates that it possesses activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The effective concentration (EC50) was determined to be around 795 nM in vitro . Moreover, preclinical studies in hamster models demonstrated significant reductions in parasite burden across various tissues when treated with this compound.
| Dose (mg/kg) | Reduction in Parasite Burden (%) |
|---|---|
| 25 | 87.8 |
| 50 | 97.4 |
| 100 | 98.6 |
These results indicate that the compound could be a valuable candidate for further development as an antiparasitic agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of benzoxaboroles is crucial for optimizing their biological activity. Modifications to the benzoxaborole scaffold can significantly influence both potency and selectivity towards target organisms.
Key Findings:
- Substitutions on the benzoxaborole ring can enhance antifungal activity.
- The introduction of polar functional groups can improve solubility and bioavailability.
- Compounds with gem-dimethyl substitutions have shown increased activity against P. falciparum, indicating that structural modifications can lead to enhanced therapeutic profiles .
Case Studies
Several studies highlight the efficacy of this compound in clinical settings:
- Antifungal Efficacy : A series of conjugates derived from amphotericin B demonstrated improved antifungal activity when combined with benzoxaborole structures, showing MICs similar or superior to those of traditional treatments .
- Preclinical Trials : In trials involving L. infantum, compounds based on this structure exhibited substantial reductions in parasitic load in infected hamsters, suggesting potential for treating leishmaniasis .
Q & A
What are the critical factors in designing a multi-step synthesis protocol for this compound?
Methodological Answer:
The synthesis involves optimizing reaction conditions and intermediates. For instance, a three-step protocol includes:
Oxime formation : Reacting hydroxylamine hydrochloride with sodium acetate in THF/water (16 hrs, 20°C) to form intermediates.
Reduction : Using acetic acid and zinc (4 hrs, 40°C) to reduce intermediates.
Coupling : Employing HATU and N-ethyl-N,N-diisopropylamine in DMF (16 hrs, 20°C) for final coupling.
Key considerations include temperature control, stoichiometric ratios (e.g., 1.1 equiv iso-butyl chloroformate), and solvent selection (e.g., dichloromethane for acylation). Yields vary significantly (9%–29%) depending on purification methods and intermediate stability .
How can spectroscopic techniques validate the compound’s structural integrity?
Methodological Answer:
- IR Spectroscopy : Detect functional groups like carboxylic acid (2885 cm⁻¹) and ester (1727 cm⁻¹) .
- NMR : Analyze aromatic protons (δ 6.40–7.96 ppm for benzene rings) and hydroxyl groups (δ 11.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via m/z 524.21 (M⁺) and fragmentation patterns .
Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy.
How to resolve contradictory yield data in literature-reported syntheses?
Methodological Answer:
Discrepancies (e.g., 9% vs. 25% yields) arise from:
- Catalyst efficiency : Sodium cyanoborohydride vs. zinc/acetic acid systems.
- Reaction time : Extended durations (16 hrs vs. 4 hrs) may improve intermediate conversion.
- Purification : Column chromatography vs. recrystallization impacts recovery.
Systematic replication under controlled conditions (fixed molar ratios, inert atmosphere) and kinetic studies (e.g., TLC monitoring) can identify optimal parameters .
What methodologies assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 24/48/72 hrs.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines).
Safety protocols (e.g., gloves, face shields) are critical due to potential irritant properties .
How do structural modifications influence antibacterial activity?
Methodological Answer:
Comparative studies with analogs (e.g., Cr(III) complexes) involve:
Synthesis : Introduce substituents (e.g., methyl, phenyl) at the boronate or carboxylic acid positions.
Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.
SAR Analysis : Correlate substituent electronegativity or steric effects with activity. For example, bulky groups may enhance membrane penetration .
What computational tools predict reactivity or binding interactions?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with bacterial targets (e.g., penicillin-binding proteins).
- DFT Calculations : Predict electrophilic sites via Fukui indices or HOMO-LUMO gaps.
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories.
Validate predictions with experimental kinetic data (e.g., IC₅₀ values) .
How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment : Solubilize the carboxylic acid group via sodium salt formation (pH > pKa ~4.5).
- Surfactants : Incorporate polysorbate 80 for colloidal dispersion.
Pre-formulation studies (e.g., shake-flask method) quantify solubility in biorelevant media .
What best practices ensure reproducibility of synthesis protocols?
Methodological Answer:
- Detailed Documentation : Record exact stoichiometry, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps).
- Quality Control : Intermediate characterization (e.g., melting points, TLC Rf values).
- Batch Analysis : Compare NMR purity across multiple batches.
Collaborative verification (e.g., inter-lab studies) minimizes procedural variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
